molecular formula C13H16O2 B7967992 3-[(Cyclopentyloxy)methyl]benzaldehyde

3-[(Cyclopentyloxy)methyl]benzaldehyde

Cat. No.: B7967992
M. Wt: 204.26 g/mol
InChI Key: YAULDYGPGOGQFO-UHFFFAOYSA-N
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Description

3-[(Cyclopentyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is characterized by a benzaldehyde core substituted with a cyclopentyloxy methyl group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopentyloxy)methyl]benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organoboron reagents under mild conditions, facilitating the formation of the desired benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopentyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-[(Cyclopentyloxy)methyl]benzoic acid.

    Reduction: Formation of 3-[(Cyclopentyloxy)methyl]benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

3-[(Cyclopentyloxy)methyl]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Cyclopentyloxy)methyl]benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. In biological systems, its interactions with molecular targets and pathways are determined by its structure and functional groups, which may influence its binding affinity and reactivity with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound with a simpler structure, lacking the cyclopentyloxy methyl group.

    3-Methoxybenzaldehyde: Similar structure with a methoxy group instead of the cyclopentyloxy methyl group.

    4-[(Cyclopentyloxy)methyl]benzaldehyde: Isomer with the cyclopentyloxy methyl group at the para position.

Uniqueness

3-[(Cyclopentyloxy)methyl]benzaldehyde is unique due to the presence of the cyclopentyloxy methyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(cyclopentyloxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-9-11-4-3-5-12(8-11)10-15-13-6-1-2-7-13/h3-5,8-9,13H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAULDYGPGOGQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=CC(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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